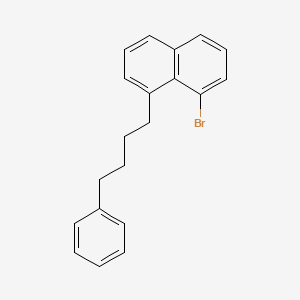
1-Bromo-8-(4-phenylbutyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(4-phenylbutyl)naphthalene is an organic compound with the molecular formula C20H19Br. It consists of a naphthalene ring substituted with a bromine atom at the first position and a 4-phenylbutyl group at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-(4-phenylbutyl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the 4-phenylbutyl group. The general synthetic route is as follows:
-
Bromination of Naphthalene: : Naphthalene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1-bromonaphthalene . [ \text{C}{10}\text{H}{8} + \text{Br}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{Br} + \text{HBr} ]
-
Introduction of 4-Phenylbutyl Group: : The 1-bromonaphthalene is then reacted with 4-phenylbutyl bromide in the presence of a strong base such as sodium hydride (NaH) to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-(4-phenylbutyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthalenes with different substituents.
Common Reagents and Conditions
Substitution: Sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 1-Cyano-8-(4-phenylbutyl)naphthalene.
Oxidation: 1,8-Naphthoquinone derivatives.
Reduction: 1,8-Dihydro-8-(4-phenylbutyl)naphthalene.
Scientific Research Applications
1-Bromo-8-(4-phenylbutyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-bromo-8-(4-phenylbutyl)naphthalene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Bromo-8-(4-phenylbutyl)naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the 4-phenylbutyl group, making it less complex and with different reactivity.
1,8-Dibromonaphthalene: Contains an additional bromine atom, leading to different substitution patterns and reactivity.
4-Phenylbutylbenzene: Lacks the naphthalene ring, resulting in different chemical properties and applications.
Properties
CAS No. |
143261-17-0 |
|---|---|
Molecular Formula |
C20H19Br |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-bromo-8-(4-phenylbutyl)naphthalene |
InChI |
InChI=1S/C20H19Br/c21-19-15-7-14-18-13-6-12-17(20(18)19)11-5-4-10-16-8-2-1-3-9-16/h1-3,6-9,12-15H,4-5,10-11H2 |
InChI Key |
YSYQWRKXMCIZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


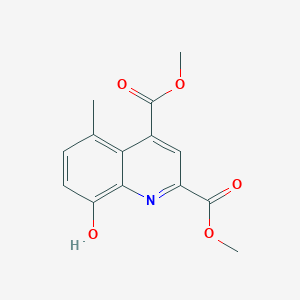
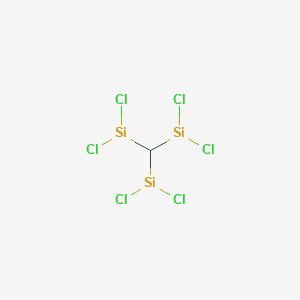
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
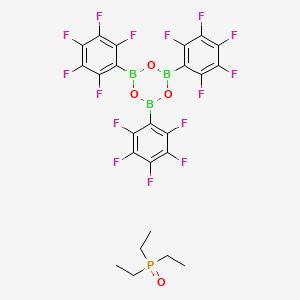
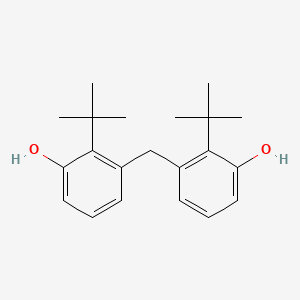
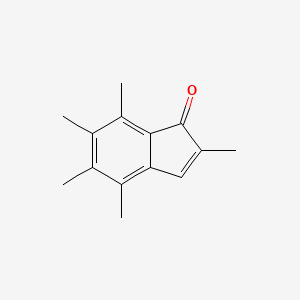
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
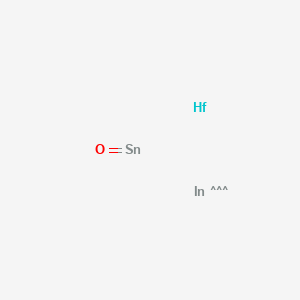
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
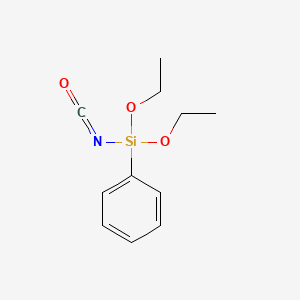
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)

